molecular formula C20H18N2O4 B2767149 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1421530-99-5

2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2767149
CAS No.: 1421530-99-5
M. Wt: 350.374
InChI Key: ZTBZVOBQSBYPDW-UHFFFAOYSA-N
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Description

The compound “2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one is part of a broader class of chemicals that include chromene derivatives, which are synthesized through various chemical reactions. For instance, a study demonstrated the synthesis of β-(о-hydroxybenzyl)pyridines through a three-component condensation involving ammonia, carbonyl-substituted 4Н-chromenes, and CH acids, showcasing the versatility of chromene compounds in synthetic chemistry (Osipov, Osyanin, & Klimochkin, 2018). Another approach highlighted the synthesis of chromene derivatives using polyhaloalkyl-substituted chromones and salicylaldehydes, emphasizing the potential for creating a variety of fused 2H-chromenes (Sosnovskikh et al., 2006).

Anticancer Activity

Chromene derivatives have been investigated for their anticancer properties. A notable study synthesized a series of pyrano[3,2-c]chromene derivatives and tested them for in vitro anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Some compounds demonstrated significant antitumor activity, with IC50 values ranging from 0.2 to 1.7 μM, indicating the therapeutic potential of chromene derivatives in cancer treatment (El-Agrody et al., 2020).

Antimicrobial Activity

The antimicrobial properties of chromene derivatives have also been explored. For example, the synthesis and characterization of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, a pyran derivative, was undertaken. This compound exhibited favorable antimicrobial activities comparable to reference antimicrobial agents, highlighting its potential as a novel antimicrobial agent (Okasha et al., 2022).

Future Directions

The pyrrolidine ring, a key component of “2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one”, is a versatile scaffold for novel biologically active compounds . The future directions in this field could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “this compound” and similar compounds could play a significant role in future drug discovery efforts.

Properties

IUPAC Name

2-(4-pyridin-2-yloxypiperidine-1-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-16-13-18(26-17-6-2-1-5-15(16)17)20(24)22-11-8-14(9-12-22)25-19-7-3-4-10-21-19/h1-7,10,13-14H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBZVOBQSBYPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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